(3S,4S)-3-Amino-4-methylazetidin-2-one fundamental properties
(3S,4S)-3-Amino-4-methylazetidin-2-one fundamental properties
An In-depth Technical Guide to (3S,4S)-3-Amino-4-methylazetidin-2-one: Core Properties and Synthetic Strategies for Drug Development
Introduction
The β-lactam (azetidin-2-one) ring is a cornerstone of medicinal chemistry, most famously as the core pharmacophore of penicillin and cephalosporin antibiotics.[1][2] Beyond its antibacterial prowess, this strained four-membered ring serves as a versatile and stereochemically rich scaffold for developing therapeutics targeting a wide array of biological targets, including enzymes involved in cancer and cholesterol metabolism.[2] (3S,4S)-3-Amino-4-methylazetidin-2-one is a chiral building block of significant interest, providing a synthetically accessible entry point to novel, sterically defined drug candidates. The specific trans stereochemistry between the C3-amino group and the C4-methyl group offers a rigid conformational constraint that is highly valuable for designing molecules with precise three-dimensional orientations for optimal target engagement.
This technical guide provides a comprehensive overview of the fundamental properties, spectroscopic signature, synthesis, and applications of (3S,4S)-3-Amino-4-methylazetidin-2-one for researchers, chemists, and drug development professionals.
Part 1: Core Physicochemical and Structural Properties
(3S,4S)-3-Amino-4-methylazetidin-2-one is a chiral, non-planar molecule featuring a strained four-membered lactam ring. The absolute stereochemistry is defined as (3S, 4S), placing the amino and methyl groups in a trans configuration relative to the ring.[3] This specific arrangement is crucial for its utility as a chiral synthon in asymmetric synthesis.[4]
Below is a diagram illustrating the core structure and stereochemistry.
Caption: Molecular structure of (3S,4S)-3-Amino-4-methylazetidin-2-one.
The fundamental physicochemical properties of this compound are summarized in the table below. Note that it is often supplied and handled as its hydrochloride salt to improve stability and handling characteristics.[4]
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | [3][5] |
| Molecular Weight | 100.12 g/mol | [3][6] |
| CAS Number | 87791-62-6 | [7][8] |
| Boiling Point | 282.8 °C (at 760 mmHg) | [7][8] |
| Flash Point | 124.8 °C | [7][8] |
| Density | 1.099 g/cm³ | [8] |
| Stereochemistry | Absolute, 2 defined stereocenters | [3][9] |
Part 2: Spectroscopic and Structural Characterization
Definitive structural confirmation relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are proprietary or not publicly available, its structure allows for the prediction of key characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show distinct signals for each proton. The two protons on the azetidinone ring (at C3 and C4) would appear as doublets of doublets (or more complex multiplets) due to coupling to each other and to adjacent protons. The methyl group at C4 would be a doublet, coupled to the C4-H. The amino (NH₂) protons might appear as a broad singlet, and the lactam N-H would also be a singlet, both exchangeable with D₂O.
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¹³C NMR: The carbon spectrum would show four distinct signals. The most downfield signal would correspond to the carbonyl carbon (C2) of the lactam. The other three signals would represent the two carbons of the ring (C3 and C4) and the methyl carbon.
Infrared (IR) Spectroscopy The IR spectrum is dominated by a strong, characteristic absorption band for the β-lactam carbonyl (C=O) group, typically appearing at a high wavenumber (around 1730-1770 cm⁻¹) due to ring strain. Other key bands would include N-H stretching vibrations for both the amine and the amide groups.[10]
Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₄H₈N₂O).[10] The fragmentation pattern would likely show cleavage of the β-lactam ring.
| Technique | Expected Key Features |
| ¹H NMR | Signals for C3-H, C4-H, CH₃ (doublet), NH₂, N-H |
| ¹³C NMR | ~4 distinct signals, including a downfield C=O signal |
| IR | Strong C=O stretch (~1730-1770 cm⁻¹), N-H stretches |
| HRMS | Molecular ion peak confirming C₄H₈N₂O |
Part 3: Synthesis Methodologies
The construction of the substituted 3-aminoazetidin-2-one core is a significant synthetic challenge due to the inherent strain of the β-lactam ring.[2] The Staudinger [2+2] cycloaddition between a ketene and an imine is one of the most powerful and widely adopted methods for forming this ring system.[1][2]
A general, field-proven workflow involves the cycloaddition of a protected amino-ketene precursor with an appropriate imine, followed by strategic deprotection steps. The use of orthogonal protecting groups—groups that can be removed under different conditions without affecting each other—is critical for success.
Caption: General synthetic workflow for 3-amino-4-substituted azetidin-2-ones.
Representative Experimental Protocol
This protocol is a representative synthesis based on established methodologies for this class of compounds.[1][2]
Part A: Formation of the Di-protected β-Lactam
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Imine Formation: To a solution of dimethoxybenzylamine (DMB-NH₂) in a suitable aprotic solvent (e.g., dichloromethane, DCM), add acetaldehyde. The reaction is typically performed at 0 °C to room temperature in the presence of a drying agent like MgSO₄ to drive the equilibrium towards the imine product.
-
Ketene Generation & Cycloaddition: In a separate flask, prepare a solution of triethylamine in DCM and cool to -10 °C. Slowly add phthalimidoacetyl chloride. This generates the ketene in situ.
-
[2+2] Cycloaddition: Add the freshly prepared imine solution from Step 1 to the ketene solution at low temperature. Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
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Work-up and Purification: Quench the reaction with water or a mild aqueous acid. Extract the organic layer, dry it, and concentrate it under reduced pressure. The resulting crude product, the di-protected (phthalimido and DMB) azetidin-2-one, is purified by column chromatography.
Part B: Orthogonal Deprotection
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Removal of the Phthalimido Group: Dissolve the purified product from Part A in methanol. Add hydrazine hydrate (NH₂NH₂·H₂O) and stir at room temperature for 1-2 hours.[1] The reaction progress is monitored by TLC. Upon completion, the phthalhydrazide byproduct is filtered off. Acidification with HCl in methanol followed by neutralization can be used to isolate the N-DMB protected 3-amino-4-methylazetidin-2-one.[1]
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Removal of the DMB Group: The product from the previous step is dissolved in a mixture of acetonitrile and water (1:1) and cooled to -10 °C. Ceric ammonium nitrate (CAN) is added portion-wise.[1] This oxidative cleavage selectively removes the DMB group from the lactam nitrogen.
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Final Isolation: After the reaction is complete, the mixture is subjected to an appropriate aqueous work-up and extracted. The final product, (3S,4S)-3-Amino-4-methylazetidin-2-one, is purified, often via crystallization or chromatography, and may be converted to its hydrochloride salt for enhanced stability.
Causality Insight: The choice of a phthalimido group for the amine and a DMB group for the lactam nitrogen is strategic. The phthalimido group is stable to the cycloaddition conditions but readily cleaved by hydrazinolysis. The DMB group is stable to hydrazinolysis but susceptible to oxidative cleavage, allowing for a reliable, two-step deprotection sequence.[1][2]
Part 4: Reactivity and Applications in Medicinal Chemistry
The primary value of (3S,4S)-3-Amino-4-methylazetidin-2-one in drug development lies in its function as a constrained chiral building block .
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Scaffold for Peptidomimetics: The free amino group serves as a handle for acylation, allowing it to be incorporated into peptide chains. The rigid β-lactam backbone introduces a conformational constraint, which can lock a molecule into a bioactive conformation, improving potency and metabolic stability compared to flexible linear peptides.
-
Access to Novel Antibiotics: While resistance to classic β-lactams is widespread, the 3-amino-azetidinone scaffold allows for the synthesis of novel derivatives with different substitution patterns at the amino group and the ring nitrogen, leading to new generations of antibiotics and β-lactamase inhibitors.
-
Enzyme Inhibitors: The strained lactam ring is an electrophilic "warhead" that can covalently modify serine or cysteine residues in the active sites of enzymes. This mechanism is the basis for its use in designing inhibitors for various enzyme classes, such as proteases and esterases.[11]
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Chiral Synthesis: As a resolved stereoisomer, it is an invaluable starting material for the synthesis of complex chiral molecules, ensuring stereochemical purity in the final drug substance, which is a critical regulatory and safety requirement.
The molecule's free amino group is the primary site of reactivity for further elaboration, typically through acylation reactions with activated carboxylic acids (e.g., acid chlorides, active esters) to build more complex structures.[12]
Conclusion
(3S,4S)-3-Amino-4-methylazetidin-2-one is more than just a chemical compound; it is a key enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, coupled with the unique reactivity of the β-lactam ring, provides a robust platform for the design and synthesis of next-generation therapeutics. A thorough understanding of its fundamental properties and the strategic nuances of its synthesis, particularly the Staudinger cycloaddition and orthogonal deprotection, empowers researchers to fully leverage this valuable scaffold in the quest for novel and effective drugs.
References
[1] Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 133. Available at: [Link]
[3] precisionFDA. (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (3S,4S)-. Retrieved from [Link]
[8] iChemical. (n.d.). 3-amino-4-methyl-azetidin-2-one, CAS No. 87791-62-6. Retrieved from [Link]
[5] Advanced ChemBlocks. (2025). (3S,4S)-3-Amino-4-methyl-2-azetidinone 95%. Retrieved from [Link]
[12] Molbase. (n.d.). Synthesis of (F) (3S-trans)-3-[[[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-1-hydroxy-4-methyl-2-azetidinone. Retrieved from [Link]
[9] gsrs. (n.d.). 3-AMINO-4-METHYLAZETIDIN-2-ONE HYDROCHLORIDE, (3S,4S)-. Retrieved from [Link]
[6] gsrs. (n.d.). 3-AMINO-4-METHYL-2-AZETIDINONE, (3R,4R)-. Retrieved from [Link]
[10] MDPI. (2021). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Retrieved from [Link]
[2] ResearchGate. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]
[13] Soloshonok, V.A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 16(4), 604. Available at: [Link]
[11] Grienke, U., et al. (2023). New 3-amino-2-thioxothiazolidin-4-one-based inhibitors of acetyl- and butyryl-cholinesterase: synthesis and activity. Future Medicinal Chemistry, 15(24), 2135-2149. Available at: [Link]
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